molecular formula C16H13ClFNO4 B3605621 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-fluorophenyl)acetamide

2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-fluorophenyl)acetamide

Cat. No. B3605621
M. Wt: 337.73 g/mol
InChI Key: ISFPTYNATPOXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-fluorophenyl)acetamide is a chemical compound used in scientific research. It is also known as CFM-2FA and is used in various studies related to cancer and inflammation.

Mechanism of Action

The mechanism of action of CFM-2FA involves the inhibition of various signaling pathways involved in cancer cell growth and inflammation. CFM-2FA has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth. CFM-2FA also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
CFM-2FA has been found to have various biochemical and physiological effects. In cancer cells, CFM-2FA induces apoptosis by activating caspase-3 and caspase-9. CFM-2FA also inhibits the expression of various anti-apoptotic proteins, such as Bcl-2 and Bcl-xL. In addition, CFM-2FA has been found to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the advantages of CFM-2FA is its ability to inhibit cancer cell growth and induce apoptosis. This makes it a promising compound for cancer research. CFM-2FA also has anti-inflammatory properties, which makes it useful in studies related to inflammation. However, one of the limitations of CFM-2FA is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for CFM-2FA research. One potential direction is the development of CFM-2FA derivatives that have improved solubility in water. Another direction is the investigation of CFM-2FA in combination with other cancer drugs to determine its potential as a combination therapy. Additionally, further studies are needed to determine the potential of CFM-2FA in treating other diseases, such as autoimmune disorders.

Scientific Research Applications

CFM-2FA has been used in various scientific research studies. One of the primary applications of CFM-2FA is in cancer research. Studies have shown that CFM-2FA inhibits the growth of cancer cells and induces apoptosis, which is the programmed cell death of cancer cells. CFM-2FA has also been found to have anti-inflammatory properties and has been used in studies related to inflammation.

properties

IUPAC Name

2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO4/c1-22-14-7-10(8-20)6-11(17)16(14)23-9-15(21)19-13-5-3-2-4-12(13)18/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFPTYNATPOXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.